

what is the role of AZ7550-d5 in osimertinib metabolism

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An In-depth Technical Guide: The Role of **AZ7550-d5** in the Bioanalytical Quantification of the Osimertinib Metabolite AZ7550

Introduction to Osimertinib Metabolism

Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] It is highly effective against both sensitizing mutations (Exon 19 deletions, L858R) and the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[2]

The clinical efficacy and safety profile of osimertinib are influenced not only by the parent drug but also by its metabolic fate. In humans, osimertinib is extensively metabolized, primarily through oxidation and dealkylation pathways mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[1][3][4] This process yields two major pharmacologically active metabolites: AZ5104 and AZ7550.[2][3] These metabolites circulate in plasma at concentrations approximately 10% of the parent compound and contribute to the overall therapeutic and toxicological profile of the treatment.[2][5] AZ7550 exhibits a potency and selectivity profile comparable to osimertinib itself.[3][5]

Given the contribution of these active metabolites to the drug's effects, understanding their pharmacokinetics is crucial for optimizing therapy. Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies aim to correlate drug and metabolite concentrations with clinical outcomes, such as efficacy and adverse events.[6][7] Accurate measurement of these



compounds in biological matrices is paramount. This guide focuses on the critical role of **AZ7550-d5**, a stable isotope-labeled internal standard, in the precise and accurate quantification of the AZ7550 metabolite.

The Bioanalytical Role of an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in sample processing and instrument analysis. The ideal IS behaves identically to the analyte of interest (in this case, AZ7550) during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.

AZ7550-d5 is the deuterium-labeled analogue of AZ7550.[8][9] The incorporation of five deuterium atoms ("d5") increases its mass by five Daltons without significantly altering its chemical and physical properties. This makes it a "stable isotope-labeled" (SIL) internal standard, which is considered the gold standard in quantitative mass spectrometry for several reasons:

- Co-elution: It has nearly identical chromatographic retention time to the native analyte.
- Similar Extraction Recovery: It experiences the same degree of loss or degradation during sample preparation steps like protein precipitation.
- Correction for Matrix Effects: It is affected by ion suppression or enhancement in the mass spectrometer's ion source in the same way as the analyte.

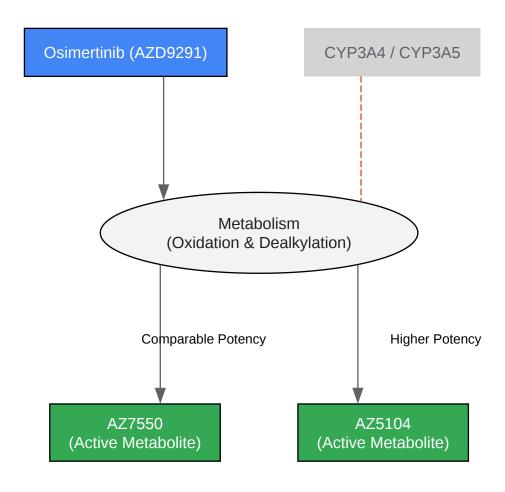
By measuring the ratio of the analyte's signal to the internal standard's signal, the method can compensate for variations, leading to highly accurate and precise quantification.[10] Therefore, the role of **AZ7550-d5** is not biological but purely analytical; it is an essential tool that enables researchers to reliably measure the concentration of the AZ7550 metabolite in patient samples.

Osimertinib Metabolic Pathway

Osimertinib undergoes metabolism in the liver, primarily driven by CYP3A enzymes.[11] The main pathways are oxidation and dealkylation, which result in the formation of AZ7550 and



AZ5104.[3][4] Both metabolites are pharmacologically active and have been identified in patient plasma.[2]



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Fig. 1: Metabolic conversion of Osimertinib to its active metabolites.

Experimental Protocol for Quantification of AZ7550

The following is a representative protocol for the simultaneous quantification of osimertinib, AZ5104, and AZ7550 in human plasma using LC-MS/MS, synthesized from validated methods in the literature.[12][13][14] This protocol highlights the integration of a stable isotope-labeled internal standard like **AZ7550-d5** (or a similar analogue like [¹³C²H₃]-AZ7550, for which data is available).[12]

Sample Preparation (Protein Precipitation)

 Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.

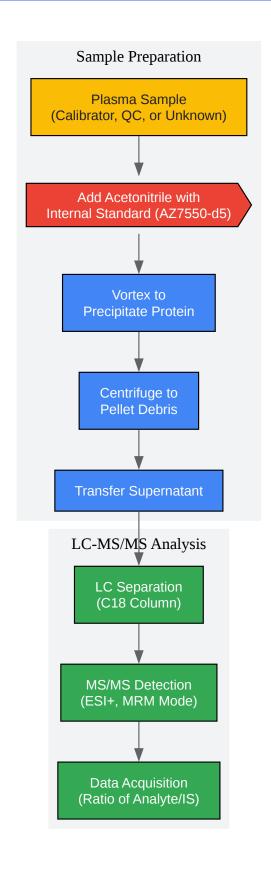
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- To 50 μL of each plasma sample in a microcentrifuge tube, add 150 μL of a protein precipitation solution. This solution consists of acetonitrile containing the internal standards at a known concentration (e.g., [¹³C²H₃]-osimertinib and [¹³C²H₃]-AZ7550).[12][14]
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.
- Inject a small volume (e.g., 10 μL) of the supernatant into the LC-MS/MS system.[14]





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Fig. 2: Workflow for the quantification of AZ7550 using an internal standard.



Liquid Chromatography (LC) Conditions

- System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[12]
- Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 μm) is commonly used for separation.[13]
- Mobile Phase A: 0.1% Formic Acid in Water.[14]
- Mobile Phase B: Acetonitrile.[14]
- Flow Rate: 0.4 mL/min.[15]
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
- Column Temperature: 40°C.[15]

Tandem Mass Spectrometry (MS/MS) Conditions

- System: Triple quadrupole mass spectrometer.[15]
- Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).[13]
- Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors a specific precursor ion to product ion transition for each compound.

Data Presentation

Quantitative data from validated bioanalytical methods are crucial for ensuring the reliability of study results. The tables below summarize typical parameters and performance characteristics for an LC-MS/MS assay designed to measure osimertinib and its metabolites.

Table 1: Representative LC-MS/MS MRM Parameters (Note: Data for a structurally similar SIL-IS, [¹³C²H₃]-AZ7550, is used as a proxy for **AZ7550-d5**).[12][16]



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Osimertinib	500.3	72.0	ESI+
AZ5104	486.2	72.0	ESI+
AZ7550	Not specified in results	Not specified in results	ESI+
Internal Standard ([¹³C²H₃]-AZ7550)	490.2	433.1	ESI+

Table 2: Summary of Bioanalytical Method Validation Parameters (Data synthesized from multiple validated methods).[12][13][14]

Parameter	Osimertinib	AZ5104	AZ7550
Linearity Range (ng/mL)	1 - 1000	1.5 - 120	1.5 - 120
Correlation Coefficient (r²)	> 0.995	> 0.995	> 0.995
Intra-day Precision (%CV)	< 15%	< 15%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%	< 15%
Accuracy (% Bias)	Within ±15%	Within ±15%	Within ±15%
Lower Limit of Quantification (LLOQ)	1.25 - 10 ng/mL	~1.5 ng/mL	~1.5 ng/mL

Conclusion

The role of **AZ7550-d5** in the study of osimertinib metabolism is not biological but is fundamental to the field of bioanalysis and clinical pharmacology. As a stable isotope-labeled internal standard, it is an indispensable analytical tool that ensures the accuracy, precision, and reliability of LC-MS/MS methods used for the quantification of the active metabolite AZ7550.



The use of such high-quality internal standards enables robust therapeutic drug monitoring and pharmacokinetic research, which are essential for correlating metabolite exposure with clinical efficacy and toxicity, ultimately contributing to the safer and more effective use of osimertinib in patients with NSCLC.[7][17]

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